Sarafotoxin s 6c(reduced)(9ci)

Description

Contextualization within the Sarafotoxin Peptide Family

The sarafotoxins are a group of isopeptides, each comprising 21 amino acid residues. wikipedia.orgnih.gov Their discovery in the venom of Atractaspis engaddensis in the late 1980s was a significant milestone in toxinology. wikipedia.orgnih.gov

The initial isolation and characterization of sarafotoxins, including Sarafotoxin S6c, were the result of efforts to identify the toxic components responsible for the potent cardiotoxic effects of Atractaspis engaddensis venom. nih.govcuni.cz Fractionation of the venom using techniques like high-performance liquid chromatography (HPLC) led to the identification of several homologous peptides, which were named sarafotoxins S6a, S6b, and S6c. frontiersin.org These peptides were found to be novel in their structure and activity among snake venom components. nih.gov Genetic analysis has since revealed that these toxins are encoded by a gene that produces a poly-cistronic precursor, with the Sarafotoxin S6c isoform being the most abundantly represented. wikipedia.orgbioscientifica.com

A defining characteristic of the sarafotoxin family is its remarkable structural and functional homology with the endothelin family of peptides, which are endogenous regulators of vascular tone in mammals. cuni.czfrontiersin.org Both sarafotoxins and endothelins are 21-amino-acid peptides containing two intramolecular disulfide bridges that create a distinct bicyclic structure. cuni.czfrontiersin.org This structural similarity is the basis for their shared mechanism of action; sarafotoxins exert their effects by binding to and activating endothelin receptors (ETA and ETB), which are G-protein-coupled receptors. wikipedia.orgfrontiersin.org The activation of these receptors triggers a cascade of intracellular signaling events, leading to potent vasoconstriction. wikipedia.org

Discovery and Natural Origin from Atractaspis engaddensis Venom

Academic Significance of Sarafotoxin S6c (Reduced) in Biochemical and Pharmacological Research

Sarafotoxin S6c, and particularly its reduced form, serves as a valuable tool in biochemical and pharmacological research. biosynth.com Its selective interaction with endothelin receptors makes it useful for studying the distinct physiological roles of these receptor subtypes. biosynth.combiocrick.com

The study of the reduced form of Sarafotoxin S6c, where the disulfide bonds are broken, is crucial for understanding the structure-activity relationship of this peptide. Disulfide bonds are critical for maintaining the three-dimensional structure of many proteins and peptides, and their integrity directly influences biological activity. metwarebio.com In the case of sarafotoxins and endothelins, the two disulfide bridges are essential for their potent biological effects. cuni.cz Research has shown that the reduction of the four cysteine residues in endothelin-1 (B181129), a closely related peptide, or their replacement, leads to a loss of function. frontiersin.org Therefore, studying the reduced, linear form of Sarafotoxin S6c allows researchers to probe the specific contributions of the peptide's primary sequence versus its constrained, cyclic conformation to receptor binding and activation. This knowledge is fundamental for the design of synthetic analogs with modified activities and for a deeper understanding of the molecular determinants of ligand-receptor interactions within the endothelin system.

Table 1: Comparison of Sarafotoxin Isoforms and Endothelins

| Peptide | Amino Acid Sequence | Key Characteristics |

|---|---|---|

| Sarafotoxin S6a | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | One of the originally isolated sarafotoxins from A. engaddensis. nih.gov |

| Sarafotoxin S6b | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | Differs from S6c at key residues, resulting in higher affinity for ETA receptors. nih.gov |

| Sarafotoxin S6c | Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | Shows selectivity for the ETB receptor. biocrick.combiorxiv.org |

| Endothelin-1 (ET-1) | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | A potent vasoconstrictor peptide found in mammals. ahajournals.org |

| Endothelin-3 (ET-3) | Cys-Thr-Cys-Phe-Thr-Tyr-Lys-Asp-Lys-Glu-Cys-Val-Tyr-Tyr-Cys-His-Leu-Asp-Ile-Ile-Trp | Another isoform of endothelin with different receptor selectivity compared to ET-1. biorxiv.org |

Note: Amino acid sequences are represented by their one-letter codes. The table highlights the structural similarities and key differences between these related peptides.

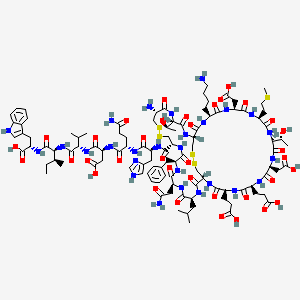

Structure

2D Structure

Properties

Molecular Formula |

C105H153N27O36S5 |

|---|---|

Molecular Weight |

2529.8 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C105H153N27O36S5/c1-10-49(6)82(102(164)125-70(105(167)168)34-53-40-111-57-21-15-14-20-55(53)57)130-101(163)81(48(4)5)129-97(159)69(39-80(145)146)123-88(150)59(23-26-74(108)135)115-93(155)65(35-54-41-110-46-112-54)120-100(162)72-43-171-170-42-56(107)85(147)131-83(50(7)133)104(166)128-73-45-173-172-44-71(99(161)118-63(32-47(2)3)91(153)121-66(36-75(109)136)94(156)119-64(92(154)127-72)33-52-18-12-11-13-19-52)126-89(151)61(25-28-77(139)140)114-87(149)60(24-27-76(137)138)116-96(158)68(38-79(143)144)124-103(165)84(51(8)134)132-90(152)62(29-31-169-9)117-95(157)67(37-78(141)142)122-86(148)58(113-98(73)160)22-16-17-30-106/h11-15,18-21,40-41,46-51,56,58-73,81-84,111,133-134H,10,16-17,22-39,42-45,106-107H2,1-9H3,(H2,108,135)(H2,109,136)(H,110,112)(H,113,160)(H,114,149)(H,115,155)(H,116,158)(H,117,157)(H,118,161)(H,119,156)(H,120,162)(H,121,153)(H,122,148)(H,123,150)(H,124,165)(H,125,164)(H,126,151)(H,127,154)(H,128,166)(H,129,159)(H,130,163)(H,131,147)(H,132,152)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t49-,50+,51+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,81-,82-,83-,84-/m0/s1 |

InChI Key |

VNBOQGHLRDYRCV-LFHFUXDMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CCCCN)CC(=O)O)CCSC)[C@@H](C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)[C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis of Sarafotoxin S6c Reduced

Primary Amino Acid Sequence and Disulfide Bond Connectivity

Sarafotoxin S6c is a 21-amino acid polypeptide. chemicalbook.com Like other members of the sarafotoxin and endothelin families, its structure is defined by a specific sequence of amino acids and, in its native state, a characteristic pattern of disulfide bonds. nih.govcuni.cz The primary sequence of Sarafotoxin S6c is:

Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp biosynth.compeptide.co.jp

In its naturally occurring, oxidized form, the peptide contains four cysteine residues that form two intramolecular disulfide bonds. cuni.cz These bonds create a rigid bicyclic structure essential for its potent biological activity. nih.gov

The specific pairing of the cysteine residues in the oxidized form of Sarafotoxin S6c is between the first and fifteenth cysteines (Cys1-Cys15) and between the third and eleventh cysteines (Cys3-Cys11). biosynth.compeptide.co.jp This Cys1-Cys15, Cys3-Cys11 topology is a conserved feature among the endothelin and sarafotoxin families, defining their unique three-dimensional fold. cuni.czoup.com

For the compound , Sarafotoxin S6c (reduced) , these disulfide bonds are chemically broken. The term "reduced" signifies that the disulfide bridges (R-S-S-R) have been converted to free sulfhydryl or thiol groups (R-SH). Consequently, the rigid, bicyclic architecture is absent in this form of the peptide. ontosight.ai

Impact of Disulfide Bond Reduction on Peptide Conformation and Dynamics

The reduction of the two disulfide bonds in Sarafotoxin S6c has a profound impact on its three-dimensional structure and flexibility. The rigid bicyclic conformation, which is stabilized by the Cys1-Cys15 and Cys3-Cys11 linkages, is lost. nih.govontosight.ai This results in a linear, significantly more flexible polypeptide chain.

While the disulfide bonds are crucial for the high-potency, native structure, their absence does not necessarily eliminate all biological activity. Studies on related peptides provide insight into the function of the linear form. For instance, a linear analogue of Endothelin-1 (B181129) (ET-1), created by replacing the cysteine residues with alanine (B10760859) to prevent disulfide bridge formation, was found to act as a selective agonist for the endothelin B (ETB) receptor. guidetopharmacology.org This suggests that even in a flexible, reduced state, the primary amino acid sequence of Sarafotoxin S6c can retain the ability to interact with its target receptors, albeit with potentially altered affinity and dynamics.

Structure-Activity Relationship (SAR) Studies for Sarafotoxin S6c (Reduced)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For the sarafotoxin family, these studies have identified specific amino acid residues that are critical for receptor binding and selectivity. While most research is conducted on the native, oxidized forms, the findings offer valuable predictions for the activity of the reduced peptide.

The C-terminal portion of the peptide (residues 18-21) is universally recognized as being essential for receptor binding and activation across the entire endothelin/sarafotoxin family. nih.govbiorxiv.org This region, often referred to as the "hydrophobic tail," inserts deep into the ligand-binding pocket of the endothelin receptors. nih.govbiorxiv.org

Key findings include:

The terminal Tryptophan at position 21 (Trp21) is considered critical for high-affinity binding to both ETA and ETB receptors. nih.govwikipedia.org

NMR studies of the native peptide show that while the N-terminal and helical regions are structurally stable, the C-terminal tail is notably flexible. nih.gov This inherent flexibility suggests that the C-terminal residues can likely find their proper conformation for receptor binding even when the rest of the peptide backbone is made more dynamic by the reduction of disulfide bonds.

Sarafotoxin S6c and S6b share a similar C-terminal sequence, including a Valine at position 19, which is a substitution from the Isoleucine found in ET-1. nih.govbiorxiv.org This part of the sequence is crucial for interaction with conserved residues within the receptors. nih.gov

In contrast to the highly conserved C-terminus, the N-terminal region of endothelins and sarafotoxins exhibits greater sequence divergence. biorxiv.orgwikipedia.org This variability is a primary determinant of the peptides' selectivity for the different endothelin receptor subtypes (ETA vs. ETB). biorxiv.org Sarafotoxin S6c is a highly selective agonist for the ETB receptor, showing a 100- to 10,000-fold reduced affinity for the ETA receptor compared to its close relative, Sarafotoxin S6b. biosynth.comnih.govbiorxiv.org This pronounced selectivity is largely attributed to specific amino acid substitutions in its N-terminal half.

The functional differences between Sarafotoxin S6c and S6b can be traced to three specific amino acid substitutions. nih.gov These changes are directly responsible for S6c's dramatic shift in receptor preference.

| Residue Position | Sarafotoxin S6b | Sarafotoxin S6c | Functional Consequence |

| 2 | Serine (Ser) | Threonine (Thr) | The substitution of Serine with the slightly bulkier Threonine is a shared feature with other weaker members of the endothelin/sarafotoxin family, suggesting it may influence overall biological activity. cuni.cz |

| 4 | Lysine (Lys) | Arginine (Arg) | Both are positively charged amino acids, but the difference in structure may contribute subtly to receptor interaction. nih.gov |

| 9 | Lysine (Lys) | Glutamic Acid (Glu) | This is the most critical substitution for receptor selectivity. The change from a positively charged Lysine (K) to a negatively charged Glutamic Acid (E) is believed to destabilize the interaction with the ETA receptor. nih.govbiorxiv.orgbiorxiv.org This charge reversal leads to the significantly reduced ETA affinity and makes S6c a potent and selective ETB receptor agonist. nih.govbiorxiv.orgbiorxiv.org |

Compound Reference Table

Biochemical and Molecular Pharmacological Investigations of Sarafotoxin S6c Reduced

Endothelin Receptor Subtype Selectivity and Agonism of Sarafotoxin S6c (Reduced)

Sarafotoxin S6c (SRTX-s6c), a peptide toxin originally isolated from the venom of the snake Atractaspis engaddensis, is a potent and highly selective agonist for the endothelin B (ETB) receptor subtype. chemicalbook.comnih.gov This selectivity is a key feature that distinguishes it from the endogenous endothelin (ET) peptides, particularly ET-1, which binds with high affinity to both ETA and ETB receptors. ahajournals.org The reduced form of Sarafotoxin S6c maintains this characteristic receptor interaction profile.

Selective ETB Receptor Agonistic Properties

Sarafotoxin S6c demonstrates a pronounced preference for the ETB receptor, acting as a potent agonist. nih.govbiocrick.combiorxiv.org This high selectivity is evidenced by its significantly greater affinity for ETB receptors compared to ETA receptors. biocrick.combiorxiv.org Studies have shown that Sarafotoxin S6c can elicit physiological responses, such as vasoconstriction, by specifically activating ETB receptors located on various cell types, including vascular smooth muscle cells. chemicalbook.comahajournals.orgahajournals.org The activation of these receptors by Sarafotoxin S6c can occur even in the presence of ETA receptor blockade, further confirming its selective agonism at the ETB receptor. ahajournals.org

The selective agonistic nature of Sarafotoxin S6c makes it a valuable pharmacological tool for investigating the distinct physiological and pathophysiological roles of the ETB receptor. nih.govahajournals.org For instance, it has been used to demonstrate the presence and function of vasoconstrictor ETB receptors on vascular smooth muscle, a role that was previously less understood compared to the well-characterized vasodilatory function of endothelial ETB receptors. ahajournals.orgahajournals.org

Differential Binding Profiles to ETA and ETB Receptors

The defining characteristic of Sarafotoxin S6c is its dramatically different binding affinity for the two major endothelin receptor subtypes, ETA and ETB. nih.govnih.gov Binding studies have consistently revealed that Sarafotoxin S6c binds to ETB receptors with very high affinity, while its affinity for ETA receptors is substantially lower. nih.govbiocrick.comnih.gov

The disparity in binding affinity is striking, with reports indicating that the affinity of Sarafotoxin S6c for ETB receptors can be thousands of times greater than for ETA receptors. biocrick.combiorxiv.orgnih.gov This differential binding profile is the molecular basis for its selective ETB receptor agonism. nih.gov The structural differences between the ETA and ETB receptors, particularly in their extracellular domains, are thought to be responsible for this selectivity. biorxiv.org

| Ligand | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Sarafotoxin S6c | ETB | ~0.02 | Rat Hippocampus/Cerebellum | nih.gov |

| Sarafotoxin S6c | ETA | ~4500 | Rat Atria/Aorta | nih.gov |

| Sarafotoxin S6c | ETB | 0.29 | Human (cloned) | biocrick.com |

| Sarafotoxin S6c | ETA | 2800 | Human (cloned) | biocrick.com |

| Sarafotoxin S6c | ETB | 0.34 | Human Left Ventricle | nih.gov |

| Sarafotoxin S6c | ETA | 2000 | Human Left Ventricle | nih.gov |

| Sarafotoxin S6c | ETB | 0.06 | Rat Left Ventricle | nih.gov |

| Sarafotoxin S6c | ETA | 3500 | Rat Left Ventricle | nih.gov |

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher affinity. This table is interactive. You can sort and filter the data.

G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways

As a ligand for endothelin receptors, which are members of the G-protein coupled receptor (GPCR) superfamily, Sarafotoxin S6c initiates a cascade of intracellular signaling events upon binding. oup.comwikipedia.org The specific signaling pathways activated are dependent on the G-proteins to which the ETB receptor is coupled in a particular cell type. biorxiv.orgbiorxiv.org

Mechanisms of G-Protein Activation and Intracellular Signaling

Upon binding of Sarafotoxin S6c to the ETB receptor, the receptor undergoes a conformational change that facilitates the activation of associated heterotrimeric G-proteins. wikipedia.org The ETB receptor is known to couple to multiple types of G-proteins, including Gq, Gi, and Gs. biorxiv.orgnih.gov This promiscuous coupling allows for a diversity of downstream signaling responses.

Activation of the Gq protein by the Sarafotoxin S6c-ETB receptor complex leads to the stimulation of phospholipase C (PLC). wikipedia.orgoup.com In contrast, coupling to Gi can inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), while coupling to Gs can have the opposite effect. jci.org The specific G-protein activated can vary depending on the cellular context, leading to tissue-specific responses to Sarafotoxin S6c.

Role in Phosphoinositide Turnover and Intracellular Calcium Mobilization

A primary and well-documented signaling pathway activated by Sarafotoxin S6c through the ETB receptor is the phosphoinositide pathway. nih.govbiocrick.comoup.com The activation of PLC by the Gq protein results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. ahajournals.orgwikipedia.org This rapid increase in intracellular calcium concentration is a key event in many of the physiological responses to Sarafotoxin S6c, such as smooth muscle contraction. ahajournals.orgnih.gov Studies have demonstrated that Sarafotoxin S6c potently stimulates phosphoinositide turnover and mobilizes intracellular calcium in various cell types expressing ETB receptors. nih.govbiocrick.comahajournals.org For example, in rat hippocampus, Sarafotoxin S6c is a potent activator of phosphoinositide turnover. nih.gov Similarly, in vascular smooth muscle cells, Sarafotoxin S6c-induced vasoconstriction is linked to increases in intracellular calcium. ahajournals.org

Ligand-Receptor Binding Affinity and Displacement Kinetics

The interaction between Sarafotoxin S6c and the ETB receptor is characterized by high affinity and specific binding kinetics. These properties have been extensively studied using radioligand binding assays and displacement experiments.

The affinity of Sarafotoxin S6c for the ETB receptor is in the picomolar to low nanomolar range, indicating a very tight and specific interaction. nih.govahajournals.org In contrast, its affinity for the ETA receptor is in the micromolar range, highlighting its selectivity. nih.govnih.gov

Displacement studies, where the ability of unlabeled Sarafotoxin S6c to displace a radiolabeled ligand from the receptor is measured, have been instrumental in determining its binding affinity (Ki) and selectivity. For example, Sarafotoxin S6c potently displaces radiolabeled endothelin-1 (B181129) from ETB receptors but is much less effective at displacing it from ETA receptors. nih.gov The kinetics of this displacement provide further insights into the ligand-receptor interaction. The association and dissociation rates of Sarafotoxin S6c at the ETB receptor contribute to the duration and intensity of its signaling effects.

| Parameter | Value | Tissue/Cell Type | Conditions | Reference |

| Ki for ETB Receptor | ~20 pM | Rat Hippocampus/Cerebellum | [125I]-ET-1 displacement | nih.gov |

| Ki for ETA Receptor | ~4500 nM | Rat Atria/Aorta | [125I]-ET-1 displacement | nih.gov |

| Ki for ETB Receptor | 0.29 nM | Cloned Human ETB Receptors | [125I]-ET-1 displacement | biocrick.com |

| Ki for ETA Receptor | 2800 nM | Cloned Human ETA Receptors | [125I]-ET-1 displacement | biocrick.com |

| EC50 for PI Turnover | ~10 nM | Rat Hippocampus | Functional Assay | nih.gov |

| EC50 for PI Turnover | >1 µM | Rat Atria | Functional Assay | nih.gov |

Ki (Inhibition constant) reflects the binding affinity of a ligand to a receptor. EC50 (Half-maximal effective concentration) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum. This table is interactive. You can sort and filter the data.

Comparative Analysis of Binding to Endothelin-1 Receptors

Sarafotoxin S6c (reduced) demonstrates a pronounced selectivity for the endothelin type B (ETB) receptor over the endothelin type A (ETA) receptor. caymanchem.com This selectivity is a defining characteristic of its pharmacological profile and is evident across different species and tissues. caymanchem.comnih.gov Research indicates that Sarafotoxin S6c exhibits a significantly lower affinity for the ETA receptor, with binding affinity values being orders of magnitude weaker compared to its potent interaction with the ETB receptor. biorxiv.orgbiorxiv.org Specifically, studies have shown that Sarafotoxin S6c has a 100- to 10,000-fold reduced affinity for the ETA receptor when compared to another venom-derived peptide, Sarafotoxin S6b, resulting in its substantial ETB receptor selectivity. biorxiv.orgbiorxiv.orgresearchgate.net

In human tissues, two distinct subtypes of high-affinity endothelin-1 (ET-1) receptors have been identified based on their differential affinities for Sarafotoxin S6c. nih.gov The ETA subtype, predominantly found in tissues like the uterus, shows a very low affinity for Sarafotoxin S6c, with an inhibition constant (Ki) greater than 7300 nM. nih.gov In contrast, the ETB subtype, which is the predominant form in the hippocampus, displays a high affinity with a Ki of 0.25 nM. nih.gov Similar selectivity has been observed in rat tissues, where Sarafotoxin S6c binds to the ETB receptor in the hippocampus with a Ki of 0.023 nM, while its affinity for the ETA receptor in the atria is markedly lower, with a Ki of 4,200 nM. caymanchem.com

Molecular simulation studies provide a potential explanation for this pronounced receptor specificity. biorxiv.orgbiorxiv.orgresearchgate.net It is suggested that the glutamic acid residue at position 9 (E9) in the Sarafotoxin S6c peptide sequence may rearrange its interaction with the extracellular regions of the ETA receptor. biorxiv.orgbiorxiv.orgresearchgate.net This conformational change is thought to destabilize the interaction between the toxin and the ETA receptor, leading to its significantly reduced affinity and, consequently, its high specificity for the ETB receptor. biorxiv.orgbiorxiv.orgresearchgate.net

Table 1: Comparative Binding Affinities of Sarafotoxin S6c for Endothelin Receptors

| Receptor Subtype | Tissue/Model | Species | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| ETB | Hippocampus | Human | 0.25 nM | nih.gov |

| ETA | Uterus | Human | >7300 nM | nih.gov |

| ETB | Hippocampus | Rat | 0.023 nM | caymanchem.com |

Exploration of Non-Canonical Receptor Interactions for Sarafotoxin S6c (Reduced)

While Sarafotoxin S6c is primarily characterized by its potent and selective agonism at ETB receptors, some evidence suggests the possibility of interactions with receptors beyond the classical ETA and ETB subtypes. nih.gov These findings have led to the exploration of non-canonical receptor interactions, including the potential existence of additional endothelin receptor subtypes, such as ETB1 and ETB2, or even a distinct ETC receptor. ahajournals.org The observation that different selective ETB receptor agonists, like Endothelin-3 and Sarafotoxin S6c, can elicit varied responses under certain conditions hints at the possibility that they may interact differently with the same receptor or that receptor subtypes exist. ahajournals.org

Evidence for ETA and ETB Receptor-Independent Responses in Experimental Models

Compelling evidence for receptor interactions beyond the established ETA and ETB subtypes comes from in vivo studies in pithed rats. nih.gov In this model, Sarafotoxin S6c is known to cause both a depressor (blood pressure lowering) and a pressor (blood pressure raising) effect, which are attributed to the activation of ETB receptors on the endothelium and vascular smooth muscle, respectively. nih.gov

However, experiments using selective receptor antagonists have revealed an unexpected component to the pressor response. nih.gov While the selective ETB receptor antagonist BQ 788 effectively and dose-dependently reduced both the depressor and pressor responses to Sarafotoxin S6c, it could not completely abolish the pressor effect, even at high doses. nih.gov A significant portion of the Sarafotoxin S6c-induced pressor response was resistant to this blockade. nih.gov

Crucially, the co-administration of the selective ETA receptor antagonist BQ 123 along with BQ 788 did not lead to any further reduction in the remaining pressor response. nih.gov This is in stark contrast to the response seen with Endothelin-1, where the combination of both antagonists completely blocked its pressor effects, indicating a difference in the mechanism of action between the two agonists. nih.gov This finding strongly suggests that a part of the pressor response elicited by Sarafotoxin S6c is not mediated by either ETA or ETB receptors. nih.gov The nature of this resistant response remains to be fully elucidated, with possibilities including an interaction with a novel, as-yet-unidentified endothelin receptor subtype or a non-specific effect of the toxin. nih.gov

Table 2: Effect of ET Receptor Antagonists on Sarafotoxin S6c-Induced Pressor Response in Pithed Rats

| Treatment Group | Diastolic Blood Pressure Increase (mm Hg) | Reference |

|---|---|---|

| Sarafotoxin S6c (Control) | 49.0 ± 2.5 | nih.gov |

| Sarafotoxin S6c + BQ 788 (10 mg/kg) | 16.5 ± 3.0 | nih.gov |

Synthetic Strategies and Peptide Engineering of Sarafotoxin S6c Reduced

Chemical Synthesis Methodologies for Sarafotoxin S6c Precursors

The chemical synthesis of Sarafotoxin S6c precursors is primarily achieved through solid-phase peptide synthesis (SPPS). wikipedia.org This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Solid-Phase Peptide Synthesis Optimization

The synthesis of the linear precursor of Sarafotoxin S6c can be efficiently carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govresearchgate.net SPPS offers a streamlined approach to peptide synthesis, and while typical yields after purification can range from 15-30%, optimization of the synthetic protocol is crucial for maximizing the output of the desired peptide. The process involves repeated cycles of deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid.

Orthogonal Protection Schemes in Peptide Synthesis (e.g., Fmoc chemistry)

Orthogonal protection strategies are fundamental to the successful synthesis of complex peptides like Sarafotoxin S6c, which contains multiple reactive side chains. numberanalytics.com This approach utilizes protecting groups that can be removed under different conditions, allowing for selective deprotection of specific functional groups without affecting others. numberanalytics.com

In the context of Sarafotoxin S6c synthesis using Fmoc chemistry, the peptide backbone is assembled with the N-terminus protected by the base-labile Fmoc group. nih.govresearchgate.net The side chains of the amino acid residues, particularly the four cysteine residues, are protected with groups that are stable to the conditions used for Fmoc removal but can be cleaved under different, specific conditions. For instance, acid-labile protecting groups are commonly used for most amino acid side chains, while a different, orthogonally removable protecting group, such as acetamidomethyl (Acm), can be employed for the cysteine residues intended to form the disulfide bridges. nih.govresearchgate.net This strategy ensures that the disulfide bonds are formed in a controlled manner after the linear peptide has been fully assembled and cleaved from the resin. nih.gov

Cyclization and Refolding Techniques for Disulfide Bond Formation

The formation of the two specific disulfide bonds (Cys1-Cys15 and Cys3-Cys11) is a critical step in obtaining biologically active Sarafotoxin S6c. biosynth.commedchemexpress.com This process involves the oxidation of the thiol groups of the four cysteine residues in the reduced linear precursor.

Metal-Ion Assisted Oxidative Folding Approaches (e.g., Fe3+/Fe2+)

A common and effective method for achieving the correct disulfide bond pairing in Sarafotoxin S6c is through metal-ion assisted oxidative folding. nih.govresearchgate.net The Fe³⁺/Fe²⁺ redox couple can be used to facilitate the cyclization of the free peptide in solution. nih.govresearchgate.net This method has been shown to be efficient, leading to the formation of the correct disulfide bridges without significant side product formation, which simplifies the subsequent purification process and results in a good yield of the final, folded peptide. nih.govresearchgate.net The purity and correct molecular weight of the synthesized Sarafotoxin S6c can be confirmed by analytical techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net

Design and Synthesis of Sarafotoxin S6c (Reduced) Analogs

The design and synthesis of Sarafotoxin S6c analogs are driven by the desire to understand the structure-activity relationships of the peptide and to develop new ligands with altered receptor selectivity and potency. nih.gov

Investigational Modifications for Altered Receptor Selectivity and Potency (e.g., C-terminal truncations)

Modifications to the Sarafotoxin S6c sequence can have a profound impact on its interaction with endothelin receptors. The C-terminal region of sarafotoxins and endothelins is known to be critical for high-affinity binding to both ETA and ETB receptors. wikipedia.org

Truncated analogs of endothelin-1 (B181129), such as IRL1620, which is a C-terminal fragment, have been shown to be selective ETB receptor agonists. guidetopharmacology.orgnih.gov This suggests that modifications in the C-terminal region of Sarafotoxin S6c could also lead to analogs with altered receptor binding profiles. For example, creating C-terminal truncations of Sarafotoxin S6c could potentially modulate its selectivity between the ETB and ETA receptors. Such investigational modifications are crucial for probing the specific interactions between the peptide and its receptor, and for the development of new pharmacological tools.

Research Applications and Experimental Models for Sarafotoxin S6c Reduced

Advancement of Endothelin System Understanding

The study of Sarafotoxin S6c has been instrumental in dissecting the components of the endothelin (ET) system. Its primary contribution lies in its ability to selectively activate the ETB receptor subtype, enabling researchers to differentiate its functions from those of the ETA receptor.

Sarafotoxin S6c is widely employed as a standard compound in the research and development of endothelin receptor antagonists. nih.gov By selectively stimulating ETB receptors, it allows for the precise characterization of the activity and selectivity of new antagonist compounds. For instance, studies have utilized S6c to investigate the effects of antagonists like BQ-123 (selective ETA), BQ-788 (selective ETB), and PD145065 (mixed ETA/ETB) in various tissues. nih.govoup.com This helps in identifying the specific receptor populations (e.g., ETB1 and ETB2) and determining the competitive or noncompetitive nature of the antagonists. nih.gov This line of research is crucial for developing therapeutic agents for conditions such as pulmonary arterial hypertension. nih.gov

Research using Sarafotoxin S6c has significantly illuminated the mechanisms of vascular tone and blood pressure regulation. nih.gov As a potent pressor agent, its effects have highlighted the important role of the ETB receptor in cardiovascular function. Studies have shown that S6c can induce vasoconstriction in various vascular beds, including the renal resistance vasculature. researchgate.netahajournals.org Furthermore, experiments on isolated blood vessels, such as the rabbit saphenous artery and vein, have used S6c to characterize the distinct roles of endothelin receptors in mediating both vasoconstriction and endothelium-dependent relaxation. unifesp.br In genetically modified rat models deficient in the ETB receptor, S6c helped demonstrate that these animals lack the normal vasodilatory responses, further clarifying the dual role of the ETB receptor in vascular tone. cdnsciencepub.com

The remarkable selectivity of Sarafotoxin S6c for the ETB receptor over the ETA receptor is a cornerstone of its utility as a research tool. This selectivity, while varying slightly between species, is consistently high.

Table 1: Binding Affinity of Sarafotoxin S6c for Endothelin Receptors in Different Tissues This table displays the dissociation constants (Ki or KD) of Sarafotoxin S6c for ETA and ETB receptors, illustrating its high selectivity for the ETB subtype.

| Tissue/Species | Receptor Subtype | Binding Affinity (Ki or KD) | Selectivity (ETA/ETB) | Reference |

|---|---|---|---|---|

| Rat Hippocampus/Cerebellum | ETB | ~20 pM | \multirow{2}{*}{>225,000-fold} | |

| Rat Atria/Aorta | ETA | ~4500 nM | ||

| Human Left Ventricle | ETB | 0.34 nM | \multirow{2}{*}{~5,900-fold} | nih.gov |

| Human Left Ventricle | ETA | 2.00 µM | nih.gov | |

| Rat Left Ventricle | ETB | 0.06 nM | \multirow{2}{*}{~59,400-fold} | nih.gov |

| Rat Left Ventricle | ETA | 3.50 µM | nih.gov |

Utility in Endothelin Receptor Antagonist Research and Development

Utilization as a Pharmacological Probe in In Vitro and In Vivo Systems

Sarafotoxin S6c serves as a critical pharmacological probe in a wide array of experimental setups, from isolated tissue preparations to whole-animal models, to explore the function of ETB receptors.

Organ bath and tissue strip studies are classic pharmacological methods that have greatly benefited from the use of Sarafotoxin S6c.

Guinea Pig Lung Parenchyma: Strips of this tissue have been used to evaluate and confirm the pharmacological properties of newly synthesized S6c, ensuring its activity is identical to standard preparations.

Rat Thoracic Aorta: In this tissue, S6c shows very weak contractile activity compared to endothelin-1 (B181129), a finding that was crucial in the initial characterization of different endothelin receptor subtypes, with the aorta being a classic ETA-predominant tissue. nih.govwikipedia.org

Guinea Pig Aorta: Experiments have demonstrated that Sarafotoxin S6c does not cause contraction in the guinea pig aorta, providing strong pharmacological evidence that the contractile receptors in this tissue are predominantly of the ETA subtype. nih.govnih.gov

Pig Coronary Artery: In contrast to the guinea pig aorta, S6c acts as a partial agonist in the pig coronary artery, producing monophasic concentration-response curves and suggesting the presence of functional contractile ETB receptors in this vascular bed. nih.govnih.gov Studies have also used this model to show that organ culture can enhance the contractile response to S6c. nih.gov

Other Tissues: S6c has been used in numerous other isolated tissues. For example, in the guinea pig ileum, it elicits a biphasic response of relaxation and contraction, which has been used to distinguish between different populations of ETB receptors. nih.govbiocrick.com In the guinea pig bronchus, S6c is a potent contractile agonist, indicating a non-ETA receptor-mediated effect. nih.gov

Sarafotoxin S6c has been extensively used in in vivo models to investigate cardiovascular physiology and disease, particularly in the context of myocardial ischemia-reperfusion injury. nih.govbiocrick.com In anesthetized rats subjected to temporary coronary artery occlusion, pretreatment with S6c has been shown to be protective. nih.govnih.gov

A key finding from these in vivo studies is the ability of Sarafotoxin S6c to reduce the extent of tissue death following a heart attack. researchgate.net In models of myocardial ischemia and reperfusion in rats, administration of S6c prior to the ischemic event significantly reduces the resulting infarct size. nih.govnih.gov This cardioprotective effect is linked to the activation of ETB receptors. nih.govnih.gov Furthermore, studies have shown that in conjunction with reducing infarct size, S6c pretreatment also preserves the messenger RNA (mRNA) levels for the ETB receptor in the heart tissue that was at risk, which are otherwise significantly reduced by the ischemic event. nih.govnih.gov

Table 2: Effect of Sarafotoxin S6c Pretreatment on Myocardial Infarct Size in Anesthetized Rats This table summarizes the findings of a study investigating the cardioprotective effects of Sarafotoxin S6c in a rat model of ischemia-reperfusion.

| Treatment Group | Infarct Size (% of area at risk) | Change from Control | Reference |

|---|---|---|---|

| Saline (Control) | 35 ± 5% | - | nih.govnih.gov |

| Sarafotoxin S6c | 13 ± 4% | 63% reduction | nih.govnih.gov |

Cardiovascular System Research Models (e.g., myocardial ischemia/reperfusion studies in anesthetized rats)

Preservation of Endothelin Receptor mRNA in Ischemic Tissue Models

Research has demonstrated the potential of Sarafotoxin S6c (S6c) in preserving endothelin receptor mRNA levels in the context of myocardial ischemia and reperfusion. A notable study investigated the effects of S6c pretreatment in anesthetized rats subjected to coronary artery occlusion followed by reperfusion. researchgate.netnih.gov In control animals experiencing ischemia, there was a significant decrease in the mRNA content for both endothelin-A (ETA) and endothelin-B (ETB) receptors within the ischemic zone of the myocardium. nih.gov Specifically, ETA receptor mRNA was reduced by 50%, and ETB receptor mRNA was reduced by 70% compared to non-ischemic tissue. nih.gov

However, in rats pre-treated with S6c, while a reduction in ETA receptor mRNA was still observed, the mRNA levels for the ETB receptor in the ischemic zone were preserved. researchgate.netnih.gov This selective preservation of ETB receptor mRNA by S6c is significant as it is associated with a reduction in myocardial infarct size. researchgate.netnih.gov The study reported that S6c administration significantly reduced the infarct size to 13 ± 4% of the area at risk, compared to 35 ± 5% in the control group. nih.gov This suggests a cardioprotective role for S6c mediated, at least in part, by the maintenance of ETB receptor expression. The upregulation of the endothelin system, including its receptors, is a known response to myocardial ischemia and reperfusion. cdnsciencepub.com The ability of S6c to modulate this response, specifically preserving ETB receptor mRNA, points to its utility as a research tool in studies of ischemic heart disease. researchgate.netnih.gov

Table 1: Effect of Sarafotoxin S6c on Endothelin Receptor mRNA in Ischemic Myocardium

| Treatment Group | Change in ETA Receptor mRNA (Ischemic vs. Non-Ischemic) | Change in ETB Receptor mRNA (Ischemic vs. Non-Ischemic) | Myocardial Infarct Size (% of area at risk) |

| Control (Saline) | 50% Reduction nih.gov | 70% Reduction nih.gov | 35 ± 5% nih.gov |

| Sarafotoxin S6c | Reduction Observed nih.gov | No Significant Reduction (Preserved) nih.gov | 13 ± 4% nih.gov |

Investigations into Renal Vasculature Actions in Research Models

Sarafotoxin S6c has been instrumental in elucidating the complex role of endothelin receptors in regulating renal blood flow. As a selective ETB receptor agonist, S6c allows researchers to probe the specific functions of this receptor subtype in the renal microcirculation. physiology.orgnih.gov Studies in anesthetized rats have shown that S6c can induce both vasoconstriction and vasodilation in the renal vasculature, highlighting the dual nature of ETB receptor actions. physiology.orgnih.gov

Table 2: Renal Vasculature Responses to Sarafotoxin S6c in Rat Models

| Experimental Condition | Agonist(s) | Observed Effect on Renal Blood Flow (RBF) | Implied ETB Receptor Function |

| Direct intra-renal artery injection | Sarafotoxin S6c | ~23% reduction physiology.org | Vasoconstriction physiology.org |

| Endothelium-intact renal vessels | Sarafotoxin S6c | Relaxation ahajournals.org | Vasodilation (NO-mediated) ahajournals.org |

| Co-stimulation with Endothelin-1 | Endothelin-1 + Sarafotoxin S6c | Net Dilation physiology.org | Vasodilation (counteracting ETA constriction) physiology.org |

Respiratory System Physiology Research (e.g., bronchoconstriction and airway resistance in animal models)

Sarafotoxin S6c, as a potent ETB receptor agonist, has been utilized in research to understand the role of the endothelin system in respiratory physiology. Endothelins are known to be powerful bronchoconstrictors. unipd.it Studies in various animal models, including guinea pigs, have shown that the administration of S6c can induce contraction of the bronchus. unipd.it This effect is attributed to the activation of ETB receptors present on the airway smooth muscle cells. physiology.org

In guinea pigs, while ETA receptor antagonists were effective in blocking endothelin-1-induced contraction of the pulmonary artery, they had no effect on bronchoconstriction. physiology.org Conversely, the application of S6c markedly enhanced bronchoconstriction. physiology.org This demonstrates a differential role for endothelin receptor subtypes in the pulmonary vasculature versus the airways, with ETB receptors being key mediators of the bronchoconstrictor response. unipd.itphysiology.org Research investigating the impact of sarafotoxins on respiratory properties has noted a significant increase in airway resistance, a direct consequence of this bronchoconstriction. wikipedia.org These findings underscore the value of S6c as a selective tool for investigating the pathophysiology of airway diseases where endothelin-mediated bronchoconstriction may play a role.

Central Nervous System Receptor Binding Studies (e.g., rat hippocampus and cerebellum)

The distinct pharmacological profile of Sarafotoxin S6c has made it a valuable ligand for characterizing endothelin receptor subtypes within the central nervous system (CNS). Early binding studies revealed that S6c shows a marked preference for endothelin receptors in the brain compared to those in peripheral cardiovascular tissues. nih.gov

Specifically, in the rat hippocampus and cerebellum, S6c is a much more potent inhibitor of [125I]-ET-1 binding than it is in the rat atria and aorta. nih.gov The inhibition constant (Ki) for S6c in the rat hippocampus and cerebellum is approximately 20 pM, whereas in the atria and aorta, it is around 4500 nM. nih.gov This vast difference in binding affinity was one of the key pieces of evidence supporting the existence of distinct endothelin receptor subtypes, later designated ETA (in the aorta/atria) and ETB (in the hippocampus/cerebellum). nih.gov Furthermore, S6c was shown to be a potent activator of phosphoinositide (PI) turnover in the hippocampus (EC50 ~10 nM) but not in the atria, confirming its functional agonism at the ETB receptor. nih.gov These seminal studies established S6c as a highly selective ETB agonist, providing a critical tool for mapping the distribution and function of ETB receptors throughout the CNS. nih.gov

Immunochemical and Biochemical Characterization Techniques

Development of Immunoassays for Sarafotoxin Detection

The structural similarity between sarafotoxins and endothelins has influenced the development of immunochemical detection methods. Highly specific and sensitive radioimmunoassays (RIAs) have been developed that can quantify peptides in the sarafotoxin/endothelin family. nih.gov These assays typically employ antibodies raised against one of the peptides, and their specificity is a critical factor. nih.govgoogle.com

For instance, RIAs developed for sarafotoxin-b (B40777) and human endothelin demonstrated high sensitivity. nih.gov The principle of these assays often involves competition between a labeled peptide (e.g., radioiodinated endothelin-1) and the unlabeled peptide in the sample for binding to a limited number of antibody sites. google.com Enzyme-linked immunosorbent assays (ELISAs) have also been widely developed for endothelin detection, utilizing a sandwich immunoassay format where the analyte is captured between two antibodies. google.commybiosource.com While many commercial kits are optimized for endothelins, the cross-reactivity of the antibodies used is a key parameter that can allow for the detection of sarafotoxins. biocompare.com The development of these immunoassays has been crucial for studying the physiological and pathological roles of this peptide family, allowing for their measurement in biological fluids and tissue extracts. google.comassaygenie.com

Assessment of Immunological Cross-Reactivity with Modified Peptides

The immunological cross-reactivity between sarafotoxins, endothelins, and their modified analogues has been a subject of detailed investigation. Studies using RIAs have shown that antibodies raised against endothelin or sarafotoxin often have their antigenic determinants localized to specific regions of the peptide sequence. nih.gov For example, antibodies developed for sarafotoxin-b and endothelin were found to recognize a sequence at positions 4-7. nih.gov

Chemical modification of the peptides, such as cleavage at a specific amino acid residue, can dramatically reduce their cross-reactivity in these immunoassays. nih.gov This indicates that the antibodies are highly specific to the intact conformation of that particular epitope. nih.gov Conversely, some antibodies exhibit significant cross-reactivity. An anti-endothelin antibody, for example, was shown to react with endothelin-1, -2, and -3, and also demonstrated cross-reactivity with Sarafotoxin S6c. However, this same antibody showed minimal to no cross-reactivity with larger precursor peptides like big-endothelin. This selective cross-reactivity is a critical consideration in the interpretation of immunoassay results and has been exploited to create assays that are either broadly reactive with the peptide family or highly specific to a single isoform. The structural integrity, particularly maintained by disulfide bonds, is crucial for biological activity, even when peptide bond cleavage has occurred, which might alter immunological recognition. nih.gov

Q & A

Q. What are the standard experimental protocols for using Sarafotoxin S6c (reduced) in vascular contraction studies?

- Methodological Answer: Sarafotoxin S6c (reduced) is typically applied to vascular tissue preparations (e.g., human internal mammary arteries) at concentrations ranging from 10⁻¹¹ to 10⁻⁶ M. Pre-experimental organ culture (e.g., 24 hours) is recommended to study endothelin ETB receptor upregulation. Contraction responses are measured using isometric tension recordings, with KPSS (high-potassium physiological saline solution) as a reference for maximal contraction. Include controls with selective ETB receptor antagonists like BQ788 (0.1 μM) to validate specificity .

Q. How can researchers validate the receptor specificity of Sarafotoxin S6c in complex tissue models?

- Methodological Answer: To confirm ETB receptor-mediated effects, pre-treat tissues with Sarafotoxin S6c to desensitize ETB receptors, then apply endothelin-1 to isolate ETA receptor responses. Use real-time PCR and Western blotting to quantify ETB receptor mRNA and protein expression levels post-treatment. β-actin or GAPDH should serve as reference genes for normalization .

Q. What are the critical handling and storage conditions for Sarafotoxin S6c to ensure experimental consistency?

- Methodological Answer: Reconstitute lyophilized Sarafotoxin S6c in 0.9% NaCl with 10% albumin to prevent peptide aggregation. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Validate peptide activity before experiments using dose-response curves in reference tissues (e.g., arteries with confirmed ETB receptor expression) .

Advanced Research Questions

Q. How should researchers design experiments to investigate PKC/MAPK-dependent ETB receptor upregulation by Sarafotoxin S6c?

- Methodological Answer: Use organ-cultured arteries treated with PKC inhibitors (e.g., Ro-32-0432, 10 μM) or MAPK inhibitors (e.g., PD98059 for ERK1/2, 10 μM). Measure changes in Sarafotoxin S6c-induced contraction efficacy via tension recordings and correlate with ETB receptor protein/mRNA levels using Western blot and qPCR. Include non-responder tissues (44% of arteries in some studies) to assess baseline variability .

Q. How can conflicting data on Sarafotoxin S6c efficacy across studies be systematically addressed?

- Methodological Answer: Variability may arise from tissue-specific ETB receptor expression (e.g., only 44% of human mammary arteries respond in some cohorts). Mitigate this by:

Q. What analytical frameworks are recommended for interpreting dose-response data in Sarafotoxin S6c studies?

- Methodological Answer: Fit sigmoidal concentration-response curves using software like GraphPad Prism. Calculate pEC50 values (-logEC50) and compare between treatment groups (e.g., with/without inhibitors). Use two-way ANOVA with post-hoc tests to assess interactions between variables (e.g., inhibitor × Sarafotoxin S6c concentration). Include error bars (SEM) and effect size metrics in figures .

Q. How can researchers ensure reproducibility when studying Sarafotoxin S6c signaling pathways?

- Methodological Answer: Document all experimental parameters in supplementary materials, including:

- Drug dissolution protocols (e.g., DMSO concentration for inhibitors).

- Tissue procurement details (e.g., patient comorbidities affecting endothelial function).

- Primer sequences for qPCR assays.

Adhere to guidelines from journals like RSC Advances, which mandate error analysis and full methodological transparency .

Q. What strategies are effective for integrating Sarafotoxin S6c findings with broader endothelin receptor research?

- Methodological Answer: Conduct systematic literature reviews using databases like PubMed or SciFinder to identify gaps (e.g., ETB receptor roles in disease models). Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses. Cross-validate findings with orthogonal methods (e.g., immunohistochemistry for receptor localization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.